N-(3,4-dimethoxybenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a complex organic compound that features a combination of methoxy-substituted phenyl and chromenyl groups
Preparation Methods
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl moiety, followed by the introduction of the methoxyphenyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and chromenyl groups may play a role in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: Shares the methoxyphenyl group but differs in the rest of the structure.
Coumarin derivatives: Similar chromenyl moiety but different substituents.
Methoxy-substituted benzamides: Similar methoxyphenyl group but different core structure. The uniqueness of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27NO6 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C24H27NO6/c1-14-17-7-10-19(28-3)15(2)23(17)31-24(27)18(14)8-11-22(26)25-13-16-6-9-20(29-4)21(12-16)30-5/h6-7,9-10,12H,8,11,13H2,1-5H3,(H,25,26) |
InChI Key |
WGPUFZHWRNRVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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